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molecular formula C11H9ClF2O B8359486 2-Chloro-1,1-difluoro-3-(p-methoxyphenyl)-2-cyclobutene

2-Chloro-1,1-difluoro-3-(p-methoxyphenyl)-2-cyclobutene

Cat. No. B8359486
M. Wt: 230.64 g/mol
InChI Key: ZKTHZXMFJVFRKS-UHFFFAOYSA-N
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Patent
US04035426

Procedure details

To a solution of 3.2 g. (0.049 mole) of 85% potassium hydroxide in 60 ml. of absolute ethanol there is added 10.7 g. (0.04 mole) of 2,2-dichloro-1,1-difluoro-3-(p-methoxyphenyl)cyclobutane. The mixture is heated at reflux for 1 hr. and then cooled to room temperature. Precipitated potassium chloride is removed by filtration and the filtrate concentrated to about 20 ml. About 70 ml. of water is added and the mixture is extracted with three 50 ml. portions of ether. The extract is washed (water 70 ml.), dried and the solvent distilled. The residual material constitutes a 96% yield of desired intermediate suitable for use in the next step. A small sample was distilled for analysis, b.p. 67° C. (0.02 mm) ND27 1.5597.
Quantity
0.049 mol
Type
reactant
Reaction Step One
Quantity
0.04 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1(Cl)[CH:7]([C:8]2[CH:13]=[CH:12][C:11]([O:14][CH3:15])=[CH:10][CH:9]=2)[CH2:6][C:5]1([F:17])[F:16]>C(O)C>[Cl:3][C:4]1[C:5]([F:16])([F:17])[CH2:6][C:7]=1[C:8]1[CH:9]=[CH:10][C:11]([O:14][CH3:15])=[CH:12][CH:13]=1 |f:0.1|

Inputs

Step One
Name
Quantity
0.049 mol
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
0.04 mol
Type
reactant
Smiles
ClC1(C(CC1C1=CC=C(C=C1)OC)(F)F)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
Precipitated potassium chloride is removed by filtration
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated to about 20 ml
ADDITION
Type
ADDITION
Details
of water is added
EXTRACTION
Type
EXTRACTION
Details
the mixture is extracted with three 50 ml
WASH
Type
WASH
Details
The extract is washed (water 70 ml.)
CUSTOM
Type
CUSTOM
Details
dried
DISTILLATION
Type
DISTILLATION
Details
the solvent distilled

Outcomes

Product
Name
Type
product
Smiles
ClC=1C(CC1C1=CC=C(C=C1)OC)(F)F
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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